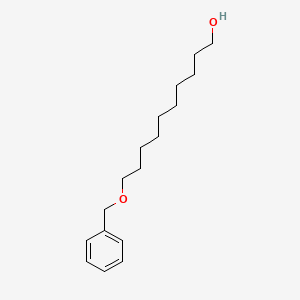

1-Decanol, 10-(phenylmethoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Decanol, 10-(phenylmethoxy)- is a useful research compound. Its molecular formula is C17H28O2 and its molecular weight is 264.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Decanol, 10-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decanol, 10-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Silylation Reactions

This compound undergoes efficient silylation to protect its hydroxyl group, as demonstrated in catalytic processes using rare-earth metal triflates. Key experimental results from patent EP1688423B1 include:

*Increased silanol stoichiometry (6.5 × 10⁻² mol vs. 5.0 × 10⁻² mol).

These reactions occur via nucleophilic attack of the hydroxyl oxygen on the silicon atom, facilitated by Lewis acid catalysts .

Etherification and Alkylation

The phenylmethoxy group enables participation in Williamson ether synthesis and Friedel-Crafts alkylation. Reaction with phenol derivatives under acidic/basic conditions yields complex ethers or alkylated aromatics. For example:

-

Alkylation of phenol : Forms diaryl ethers at elevated temperatures with acid catalysts.

-

Self-condensation : Under dehydrating conditions, intermolecular ether linkages may form via elimination of water.

Oxidation Pathways

The terminal hydroxyl group can oxidize to form ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄/CrO₃). Computational thermochemistry data reveals a gas-phase deprotonation enthalpy of 1,560 ± 8.4 kJ/mol , indicating significant stability of the alkoxide intermediate . Biological oxidative pathways via microorganisms like Corynebacterium spp. convert the alcohol to decanoic acid through β-oxidation .

Esterification

Reacts with carboxylic acids or acyl chlorides to form esters. For instance:

C17H28O2+RCOCl→C17H27O2COR+HCl

This proceeds via acid-catalyzed nucleophilic acyl substitution, with the hydroxyl group acting as the nucleophile.

Elimination Reactions

Under acidic conditions (e.g., H₂SO₄), β-elimination can occur, producing alkenes. The phenylmethoxy group stabilizes carbocation intermediates, favoring Zaitsev-oriented products.

Properties

CAS No. |

95331-19-4 |

|---|---|

Molecular Formula |

C17H28O2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

10-phenylmethoxydecan-1-ol |

InChI |

InChI=1S/C17H28O2/c18-14-10-5-3-1-2-4-6-11-15-19-16-17-12-8-7-9-13-17/h7-9,12-13,18H,1-6,10-11,14-16H2 |

InChI Key |

BPFYMFDSWHAWCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCCCCCCO |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.